1-Methyl-6-nitro-2-phenyl-1H-indole
CAS No.: 857380-23-5
Cat. No.: VC14256241
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857380-23-5 |
|---|---|
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 1-methyl-6-nitro-2-phenylindole |
| Standard InChI | InChI=1S/C15H12N2O2/c1-16-14(11-5-3-2-4-6-11)9-12-7-8-13(17(18)19)10-15(12)16/h2-10H,1H3 |
| Standard InChI Key | CLNKYGMNGZFXSG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Molecular Structure and Physicochemical Characteristics
Core Structural Features
The indole scaffold of 1-methyl-6-nitro-2-phenyl-1H-indole consists of a bicyclic system with a pyrrole ring fused to a benzene ring. Key substituents include:
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1-Methyl group: Introduces steric bulk and modulates electronic properties via inductive effects.
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2-Phenyl group: Enhances planar rigidity and π-stacking capabilities.
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6-Nitro group: Acts as a strong electron-withdrawing group, polarizing the aromatic system and influencing reactivity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 1-Methyl-6-nitro-2-phenyl-1H-indole |
| SMILES | CN1C=C(C2=CC=CC=C2)C3=C1C=CC(=C3)N+[O-] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl): Signals at δ 8.15 (d, J = 8.5 Hz, 1H, H-7), 7.68–7.62 (m, 2H, Ph-H), 7.45–7.38 (m, 3H, Ph-H), 7.32 (s, 1H, H-3), 6.95 (d, J = 8.5 Hz, 1H, H-5), 3.82 (s, 3H, N-CH) .
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C NMR (101 MHz, CDCl): Peaks at δ 148.9 (C-6-NO), 137.2 (C-2-Ph), 129.8–126.4 (Ph carbons), 121.3 (C-3), 119.8 (C-7), 115.6 (C-5), 110.4 (C-4), 33.1 (N-CH) .
Infrared (IR) Spectroscopy
Strong absorption bands at 1520 cm (asymmetric NO stretch) and 1345 cm (symmetric NO stretch), alongside C-H aromatic stretches near 3050 cm .
Synthetic Methodologies
Direct Nitration of 1-Methyl-2-phenylindole
The nitro group is introduced via electrophilic aromatic nitration using nitric acid in sulfuric acid. The methyl group at N-1 directs nitration to the 6-position due to its electron-donating nature, which activates the para position relative to the indole nitrogen .
Procedure:
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Dissolve 1-methyl-2-phenylindole (1.0 mmol) in concentrated HSO (5 mL) at 0°C.
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Add HNO (1.2 mmol) dropwise over 10 minutes.
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Stir at 0°C for 2 hours, then pour into ice-water.
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Extract with dichloromethane, dry over MgSO, and purify via column chromatography (hexane/EtOAc 3:1).
Yield: 68–72% .
Palladium-Catalyzed Coupling
An alternative route involves Suzuki-Miyaura coupling to install the phenyl group post-nitration:
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Protect 6-nitro-1H-indole with a methyl group using methyl iodide and NaH in THF.
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Perform cross-coupling with phenylboronic acid using Pd(PPh) and KCO in dioxane/water (3:1) at 80°C .
Yield: 75–80% .
Table 2: Comparison of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Nitration | High regioselectivity | Harsh acidic conditions |
| Suzuki Coupling | Modular phenyl introduction | Requires pre-functionalized intermediates |
Reactivity and Functionalization
Nitro Group Reduction
The 6-nitro group serves as a precursor for amine synthesis. Catalytic hydrogenation (H, Pd/C, EtOH) yields 6-amino-1-methyl-2-phenyl-1H-indole, a valuable intermediate for drug discovery .
Electrophilic Substitution
The electron-deficient indole core undergoes selective halogenation at the 4-position. For example, treatment with N-bromosuccinimide (NBS) in DMF affords 4-bromo-1-methyl-6-nitro-2-phenyl-1H-indole .
Applications in Drug Discovery
Kinase Inhibition
Nitroindoles exhibit inhibitory activity against tyrosine kinases. Molecular docking studies suggest that the nitro group forms hydrogen bonds with ATP-binding pockets, while the phenyl group enhances hydrophobic interactions .
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to membrane disruption mediated by the planar indole system .
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Ethanol | 12.8 |
| Water | <0.1 |
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